Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring substituted with a dichlorophenyl group and an ester functional group. This compound is notable for its potential applications in medicinal chemistry and agricultural science, particularly as a fungicide due to its biological activity.
The compound can be synthesized through various chemical methods, which are explored in detail in the synthesis analysis section. It is cataloged under several chemical databases, including PubChem and BenchChem, which provide comprehensive data on its properties and applications.
Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic rings containing nitrogen, and their derivatives often exhibit significant biological activities. This compound specifically falls under the category of carboxylate esters.
The synthesis of methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate has a complex molecular structure characterized by:
COC(=O)C1=C(C=CN1)C(Cl)Cl
.Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate primarily involves its interaction with biological targets. For instance:
Property | Value |
---|---|
Molecular Formula | C11H8Cl2N2O2 |
Molecular Weight | 267.10 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
Methyl 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylate finds several scientific uses:
This compound exemplifies the importance of pyrrole derivatives in developing new agricultural chemicals and pharmaceuticals.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3